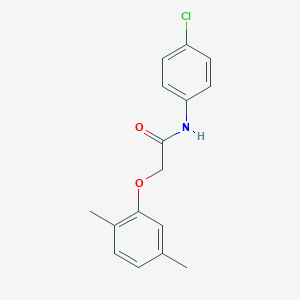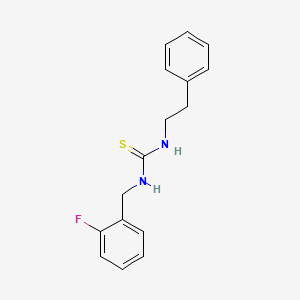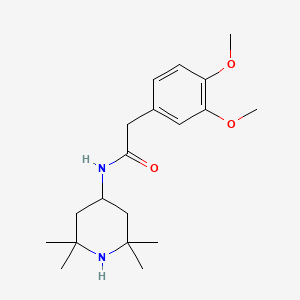![molecular formula C12H17NO4S B5782653 methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)
methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate, commonly known as Methyl ETC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of thiophene derivatives and is known for its diverse biological activities.
作用机制
The exact mechanism of action of Methyl ETC is not fully understood. However, it has been suggested that Methyl ETC exerts its biological activities by inhibiting the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells. Methyl ETC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Methyl ETC has been shown to have diverse biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Methyl ETC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Methyl ETC has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain.
实验室实验的优点和局限性
Methyl ETC has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high purity level. Methyl ETC is also stable under normal laboratory conditions and can be stored for long periods of time. However, there are also some limitations to the use of Methyl ETC in lab experiments. It is toxic in high doses and should be handled with care. In addition, the exact mechanism of action of Methyl ETC is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of Methyl ETC. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its anti-inflammatory and anti-tumor properties in more detail. In addition, the use of Methyl ETC as a fluorescent probe for the detection of metal ions could be further explored. Finally, the development of new derivatives of Methyl ETC with improved biological activities could be a promising avenue for future research.
Conclusion:
In conclusion, Methyl ETC is a chemical compound that has been widely used in scientific research due to its diverse biological activities. It has anti-inflammatory, anti-tumor, and anti-bacterial properties, and has been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Methyl ETC has also been used as a fluorescent probe for the detection of metal ions. While there are some limitations to its use in lab experiments, the future directions for the study of Methyl ETC are promising.
合成方法
Methyl ETC can be synthesized by reacting 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The reaction takes place at room temperature and the product is obtained after purification by column chromatography. The purity of the product can be confirmed by NMR and Mass Spectrometry.
科学研究应用
Methyl ETC has been widely used in scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Methyl ETC has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In addition, Methyl ETC has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
methyl 2-(ethoxycarbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-5-8-7(3)18-10(9(8)11(14)16-4)13-12(15)17-6-2/h5-6H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKRXUDLBMNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)
![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)
![8-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B5782630.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)

![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5782662.png)